This compound belongs to the category of aromatic carboxylic acids, specifically derived from substituted phenyl groups. The presence of four methyl groups in the aromatic ring significantly influences its chemical properties and reactivity. The compound is often utilized in various chemical syntheses and applications in pharmaceuticals and organic chemistry.
The synthesis of 2-(2,3,5,6-tetramethylphenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction of 2,3,5,6-tetramethylphenol with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The molecular structure of 2-(2,3,5,6-tetramethylphenyl)acetic acid features a central acetic acid moiety attached to a highly substituted aromatic ring.
CC(C1=C(C(=C(C=C1C(C(=O)O)C)C)C)C)C
.This structure contributes to its unique physical properties and reactivity.
2-(2,3,5,6-tetramethylphenyl)acetic acid can participate in various chemical reactions typical for carboxylic acids:
The mechanism of action for 2-(2,3,5,6-tetramethylphenyl)acetic acid primarily revolves around its interaction with biological systems when used in pharmaceutical applications.
The physical and chemical properties of 2-(2,3,5,6-tetramethylphenyl)acetic acid are critical for understanding its behavior in various applications:
The applications of 2-(2,3,5,6-tetramethylphenyl)acetic acid span across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2